molecular formula C27H29N3O4 B250676 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate

Numéro de catalogue: B250676
Poids moléculaire: 459.5 g/mol
Clé InChI: PDEILDGEBNSIOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, also known as MPBA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBA is a benzodiazepine receptor agonist that has been shown to exhibit anxiolytic and anticonvulsant effects in preclinical studies.

Mécanisme D'action

The mechanism of action of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves binding to the benzodiazepine receptor in the brain, which is a subtype of the GABA-A receptor. This compound enhances the activity of GABA, a neurotransmitter that inhibits neuronal activity in the brain, leading to anxiolytic and anticonvulsant effects. This compound also modulates the activity of glutamate, another neurotransmitter that is involved in neuronal excitation, which may contribute to its neuroprotective effects in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, which are mediated by its binding to the benzodiazepine receptor in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, this compound has been shown to modulate the activity of various neurotransmitters, including GABA and glutamate, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has several advantages for lab experiments, including its high potency and selectivity for the benzodiazepine receptor, which allows for precise pharmacological studies. This compound also exhibits good solubility in water and organic solvents, which facilitates its use in various assays. However, this compound has some limitations for lab experiments, including its potential toxicity and limited bioavailability, which may require the use of high doses or alternative administration routes.

Orientations Futures

There are several future directions for the research on Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. The development of new derivatives of this compound may involve modifications to its chemical structure to improve its potency, selectivity, and bioavailability. The investigation of its potential therapeutic applications may involve preclinical and clinical studies in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. The elucidation of its molecular mechanism of action may involve the use of various techniques, including X-ray crystallography and molecular modeling, to determine the binding site and conformational changes induced by this compound binding to the benzodiazepine receptor.

Méthodes De Synthèse

The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate involves the reaction of 4-(4-benzylpiperazin-1-yl)aniline with 3-(phenoxyacetyl)benzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to obtain this compound. The synthesis of this compound has been optimized to improve its yield and purity, and various modifications have been made to the reaction conditions to obtain different derivatives of this compound.

Applications De Recherche Scientifique

Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential therapeutic applications in various diseases, including anxiety disorders, epilepsy, and Alzheimer's disease. Preclinical studies have shown that this compound exhibits anxiolytic and anticonvulsant effects by binding to the benzodiazepine receptor in the brain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The potential therapeutic applications of this compound have led to the development of various derivatives of this compound with improved pharmacological properties.

Propriétés

Formule moléculaire

C27H29N3O4

Poids moléculaire

459.5 g/mol

Nom IUPAC

methyl 4-(4-benzylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate

InChI

InChI=1S/C27H29N3O4/c1-33-27(32)22-12-13-25(24(18-22)28-26(31)20-34-23-10-6-3-7-11-23)30-16-14-29(15-17-30)19-21-8-4-2-5-9-21/h2-13,18H,14-17,19-20H2,1H3,(H,28,31)

Clé InChI

PDEILDGEBNSIOK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

SMILES canonique

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.